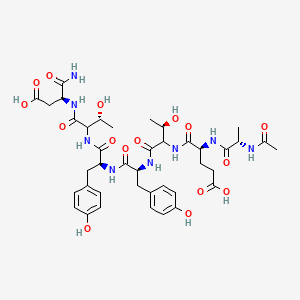
Bis(2-hydroxybenzoato-O1,O2)-mu-oxodicopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper: is a coordination compound featuring copper ions coordinated with 2-hydroxybenzoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper typically involves the reaction of copper salts with 2-hydroxybenzoic acid (salicylic acid) under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxybenzoic acid. The mixture is then heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, potentially leading to the formation of different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be facilitated by using different ligands such as amines or phosphines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while substitution reactions can yield new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is studied for its catalytic properties, particularly in oxidation reactions. It can serve as a model compound for understanding copper-based catalysis.
Biology and Medicine: Research into the biological activity of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is ongoing
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior.
Wirkmechanismus
The mechanism of action of bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper involves its ability to participate in redox reactions. The copper centers can undergo oxidation and reduction, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
- Magnesium, bis(2-hydroxybenzoato-O1,O2)-, ar, ar-di-C14-18-alkyl derivs
- Mercurate(2-), bis[2-hydroxybenzoato(2-)-O1,O2]-, disodium
Comparison: Bis-(2-Hydroxybenzoato-O1,O2)-mu-oxodicopper is unique due to its copper centers, which impart distinct redox properties compared to similar compounds with magnesium or mercury. This uniqueness makes it particularly valuable in catalytic applications where redox activity is crucial.
Eigenschaften
CAS-Nummer |
94233-32-6 |
|---|---|
Molekularformel |
C14H14Cu2O7 |
Molekulargewicht |
421.35 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/2C7H6O3.2Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;/h2*1-4,8H,(H,9,10);;;1H2 |
InChI-Schlüssel |
IKCILQPUIKYRLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.O.[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
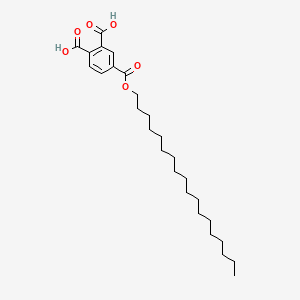

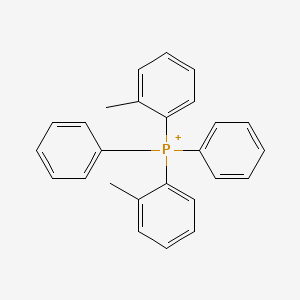
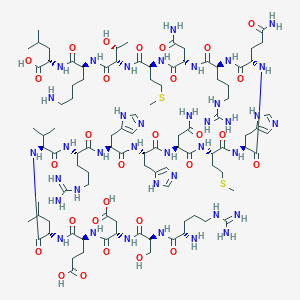

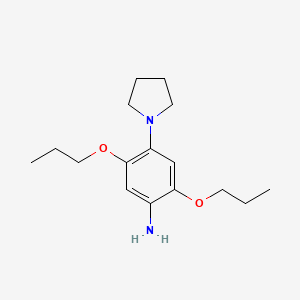

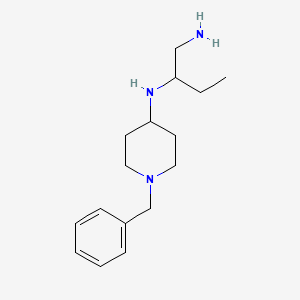
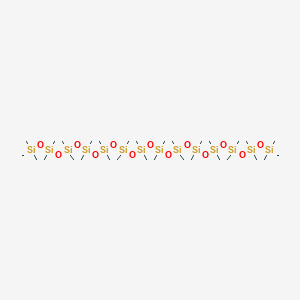

![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

